molecular formula C18H13BrClNO2S2 B4059434 4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one

4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one

Cat. No.: B4059434
M. Wt: 454.8 g/mol
InChI Key: JHYCTWUEEKDPOB-DHDCSXOGSA-N
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Description

4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one is a useful research compound. Its molecular formula is C18H13BrClNO2S2 and its molecular weight is 454.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 452.92596 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy Applications

Research on zinc phthalocyanine derivatives substituted with new benzenesulfonamide derivative groups containing Schiff base has shown promising applications in photodynamic therapy for cancer treatment. These compounds, characterized by high singlet oxygen quantum yield, good fluorescence properties, and appropriate photodegradation quantum yield, demonstrate potential as Type II photosensitizers in treating cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Cytotoxicity Studies

Silver complexes derived from p-methoxybenzyl-substituted and benzyl-substituted N-heterocyclic carbene (NHC) precursors have been investigated for their antimicrobial and cytotoxic properties. These complexes exhibit high antibacterial activity and were explored for their potential IC50 values in vitro against Caki-1 cell lines, demonstrating promising results for further exploration in medical applications (Patil et al., 2010).

Corrosion Inhibition

Density Functional Theory (DFT) and Monte Carlo simulation studies on Schiff bases as corrosion inhibitors for steel in acid media have provided insights into their inhibition performance. Electronic parameters relevant to their inhibition activity were computed, offering a theoretical basis for their application in protecting metals against corrosion (Obot, Kaya, Kaya, & Tüzün, 2016).

Antimicrobial and Anticancer Properties

Further research on nitrogen heterocycles with antimicrobial activity revealed the synthesis of compounds via cyclization of benzaldehyde derivatives, showing potential for antimicrobial and anticancer applications. These compounds were characterized and their mass spectral fragmentation patterns investigated, underscoring their relevance in developing new therapeutic agents (Sherif, 2014).

Synthesis and Biological Activities

The synthesis and structural analysis of new 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones demonstrated a broad spectrum of biological activities, including antimicrobial properties. These derivatives highlight the ongoing interest in thiazolidine derivatives for potential pharmacological applications (Popov-Pergal et al., 2010).

Properties

IUPAC Name

(4Z)-4-[(5-bromo-2-methoxyphenyl)methylidene]-2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrClNO2S2/c1-23-16-7-4-13(19)8-12(16)9-15-17(22)25-18(21-15)24-10-11-2-5-14(20)6-3-11/h2-9H,10H2,1H3/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHYCTWUEEKDPOB-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C=C2C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)Br)/C=C\2/C(=O)SC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one
Reactant of Route 2
Reactant of Route 2
4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one
Reactant of Route 6
4-(5-bromo-2-methoxybenzylidene)-2-[(4-chlorobenzyl)thio]-1,3-thiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.